2-Ethoxyquinoline-6-carboxylic acid; 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

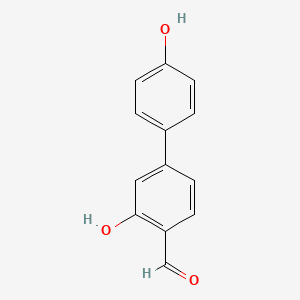

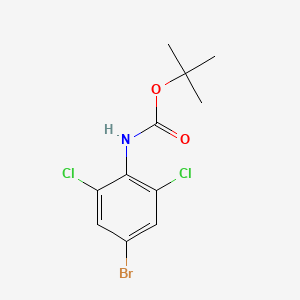

2-Ethoxyquinoline-6-carboxylic acid (EQCA) is a heterocyclic organic compound derived from quinoline . It has a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol .

Synthesis Analysis

The synthesis of quinoline derivatives, such as EQCA, has seen significant advancements in recent years . Traditional and green synthetic approaches have been used, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .

Molecular Structure Analysis

Quinoline, the parent compound of EQCA, is a nitrogen-based heterocyclic aromatic compound. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .

Chemical Reactions Analysis

The reduction of carboxylic acid derivatives, such as EQCA, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .

Physical And Chemical Properties Analysis

Carboxylic acids, like EQCA, have specific physical and chemical properties. They can donate a hydrogen to produce a carboxylate ion . The factors that influence the relative boiling points and water solubilities of various types of compounds were discussed earlier .

科学的研究の応用

2-Ethoxyquinoline-6-carboxylic acid; 95% has a variety of uses in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers, such as polyurethanes and polyamides, and in the synthesis of polysaccharides. Additionally, it has been used in the synthesis of organic semiconductors and in the synthesis of polymers for fuel cells.

作用機序

Biochemical Pathways

The biochemical pathways affected by 2-Ethoxyquinoline-6-carboxylic acid are currently unknown. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In a pathway, the initial chemical (metabolite) is modified by a sequence of chemical reactions. These reactions are catalyzed by enzymes, where metabolites are transformed and intermediates are generated .

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

実験室実験の利点と制限

2-Ethoxyquinoline-6-carboxylic acid; 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and has a high purity of 95%. However, it has some limitations, such as its low solubility in water and its low volatility, which may make it difficult to use in certain experiments.

将来の方向性

The potential applications of 2-Ethoxyquinoline-6-carboxylic acid; 95% are numerous. Research is ongoing to further explore its effects on biochemical and physiological processes, as well as to develop new synthetic methods for its production. Additionally, research is being conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-cancer agent. Furthermore, research is being conducted to explore its potential use in the synthesis of novel materials, such as organic semiconductors and polymers for fuel cells.

合成法

2-Ethoxyquinoline-6-carboxylic acid; 95% can be synthesized from the reaction of 2-ethoxyquinoline and acetic anhydride in the presence of a base such as sodium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C. The reaction proceeds in two steps: first, the 2-ethoxyquinoline is converted to the corresponding acetic acid ester, and then the acetic acid ester is converted to the desired 2-Ethoxyquinoline-6-carboxylic acid; 95%. The reaction is generally complete in 30-60 minutes and yields a 95% pure product.

Safety and Hazards

特性

IUPAC Name |

2-ethoxyquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-11-6-4-8-7-9(12(14)15)3-5-10(8)13-11/h3-7H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISFJCMOIHCDEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=C1)C=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。